5-(1,3-benzothiazol-2-yl)pyridin-3-amine
Description
5-(1,3-Benzothiazol-2-yl)pyridin-3-amine is a heterocyclic compound comprising a pyridine core substituted with an amine group at position 3 and a benzothiazole moiety at position 3. Key physicochemical properties include:
This structural profile makes it a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor scaffold .
Properties
CAS No. |
1118624-94-4 |
|---|---|
Molecular Formula |
C12H9N3S |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-benzothiazol-2-yl)pyridin-3-amine typically involves the condensation of 2-aminobenzothiazole with 3-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, often with the amine group converted to an amine or alcohol.
Substitution: Substituted derivatives where the amine group is replaced by other functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-(1,3-benzothiazol-2-yl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules. It is also studied for its electronic properties and potential use in organic electronics .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor and its interactions with various biological targets. It has shown promise in preliminary studies as a potential therapeutic agent .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The unique structure allows for interactions with various biological targets, making it a versatile scaffold for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-(1,3-benzothiazol-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzothiazole Derivatives
a) 5-(5-Methoxybenzo[d]thiazol-2-yl)pyridin-3-amine (Compound 1)
- Structure : Features a methoxy (-OCH₃) group at position 5 of the benzothiazole ring.
- Impact of substitution : The electron-donating methoxy group increases solubility in polar solvents compared to the unsubstituted parent compound. In biological studies, this derivative demonstrated enhanced inhibitory activity against DYRK1A, a kinase implicated in Down syndrome, with an IC₅₀ of 0.12 μM .
b) 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1 from Patent)
- Structure: Incorporates a tetrahydroquinoline linker and a thiazole-carboxylic acid group.
- However, the larger molecular weight (MW = 410.47 g/mol) may reduce blood-brain barrier permeability compared to the parent compound .
Pyridine and Pyrimidine Analogues
a) 5-(2-Methoxypyridin-3-yl)pyridin-2-amine
- Structure : Bipyridine system with a methoxy group at position 2 of the distal pyridine ring.
- The methoxy group may confer similar solubility advantages but alters electronic properties .
b) 6-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Compound 12)
- Structure: Pyridine fused with a pyrazole ring and a cyano group.
Heterocyclic Systems with Sulfur or Nitrogen Variations
a) 3-(2-Methyltetrazol-5-yl)-5-(3-thienyl)pyridin-2-amine
- Structure : Tetrazole and thiophene substituents replace the benzothiazole ring.
- Comparison : The tetrazole group offers metabolic resistance due to its aromatic nitrogen-rich structure, while the thienyl group maintains sulfur-mediated interactions. However, the absence of benzothiazole reduces planar rigidity .
b) (1,3-Benzothiazol-2-yl)carbamoyl Derivatives (Cpd D)
- Structure : Benzothiazole linked to a carbamoyl group instead of a pyridin-3-amine.
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